Cas no 476669-11-1 ((2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile)

(2Z)-2-4-(3-Bromophenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile is a structurally complex organic compound featuring a thiazole core substituted with a 3-bromophenyl group and a (Z)-configured α-cyano-4-methoxystyryl moiety. This compound is of interest in medicinal chemistry and materials science due to its conjugated π-system, which may confer electronic or photophysical properties. The presence of both electron-withdrawing (bromophenyl, nitrile) and electron-donating (methoxyphenyl) groups enhances its potential as a building block for functional materials or bioactive molecules. Its rigid, planar structure could facilitate interactions in host-guest systems or serve as a scaffold for further derivatization. The compound’s synthetic versatility and distinct substitution pattern make it valuable for research applications.
(2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile structure
476669-11-1 structure
Product name:(2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile
CAS No:476669-11-1
MF:C19H13BrN2OS
MW:397.288322210312
CID:5943946
PubChem ID:7121295

(2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile
    • 2-Thiazoleacetonitrile, 4-(3-bromophenyl)-α-[(4-methoxyphenyl)methylene]-
    • (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
    • (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
    • AKOS005639408
    • 476669-11-1
    • (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
    • F0760-0107
    • Inchi: 1S/C19H13BrN2OS/c1-23-17-7-5-13(6-8-17)9-15(11-21)19-22-18(12-24-19)14-3-2-4-16(20)10-14/h2-10,12H,1H3
    • InChI Key: SNZCDIVBHHHLSX-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=CC(Br)=C2)N=C1C(=CC1=CC=C(OC)C=C1)C#N

Computed Properties

  • Exact Mass: 395.99320g/mol
  • Monoisotopic Mass: 395.99320g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • Density: 1.449±0.06 g/cm3(Predicted)
  • Boiling Point: 560.1±60.0 °C(Predicted)
  • pka: -0.39±0.10(Predicted)

(2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0107-20mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0107-25mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-0107-10μmol
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0760-0107-20μmol
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0760-0107-50mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0760-0107-2μmol
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-0107-5mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0760-0107-10mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0107-5μmol
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0107-1mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
476669-11-1 90%+
1mg
$54.0 2023-05-17

Additional information on (2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile

(2Z)-2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile: A Comprehensive Overview

(2Z)-2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile, with CAS No. 476669-11-1, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of a nitrile group and a substituted phenyl moiety further enhances its structural complexity and functional diversity.

The compound's structure is notable for its thiazole ring, which is a key structural element in many bioactive molecules. The thiazole ring in this compound is substituted at the 4-position with a bromophenyl group and at the 5-position with a nitrile group. Additionally, the molecule features a methoxyphenyl group attached to the propene chain, which introduces electron-donating effects and potentially influences the compound's reactivity and biological activity.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its thiazole core has been implicated in various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The bromine substituent on the phenyl ring may play a role in modulating the compound's electronic properties, thereby influencing its interaction with biological targets such as enzymes or receptors.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Researchers have employed various strategies to optimize the synthesis process, aiming to improve yield and purity while minimizing environmental impact. For instance, the use of microwave-assisted synthesis has been reported to accelerate reaction times and enhance selectivity in certain steps.

In terms of applications, this compound has shown promise in preliminary biological assays. Its ability to inhibit specific enzymes or modulate cellular pathways suggests potential applications in therapeutic areas such as oncology or neurodegenerative diseases. However, further studies are required to fully elucidate its mechanism of action and safety profile.

From an environmental standpoint, the compound's stability and biodegradability are critical factors to consider for its safe handling and disposal. Recent eco-toxicological studies have indicated that under controlled conditions, the compound exhibits moderate biodegradability; however, its persistence in aquatic environments remains an area of concern requiring further investigation.

In conclusion, (2Z)-[...]nitrile (CAS No. 476669-11-1) represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structure and promising biological activities make it a subject of ongoing research interest across multiple disciplines within chemistry and biology.

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